Scientific Field: Organic Chemistry
Application Summary: This compound is used in late-stage difluoromethylation, a process that involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S.
Methods of Application: The process involves the transfer of CF2H to C (sp2) sites both in stoichiometric and catalytic mode.
Results or Outcomes: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry.
Scientific Field: Medical Science
Application Summary: 7-Difluoromethyl-5, 4΄-dimethoxygenistein (DFMG) has been found to have an anti-atherosclerosis effect in ApoE -/- mice that were fed a high-fat diet.
Methods of Application: The study involved feeding ApoE -/- mice a high-fat diet and treating them with DFMG.
Application Summary: This compound is used in the difluoromethylation of heterocycles, a process that involves the functionalization of diverse fluorine-containing heterocycles.
Methods of Application: The process involves the difluoromethylation of heterocycles via a radical process.
Results or Outcomes: The advances in this field have led to the development of various biologically and pharmacologically active ingredients.
Application Summary: This compound is used in a novel transition metal- and oxidant-free visible light-photoinduced protocol for direct C(sp2)-H difluoromethylation of heterocycles.
Methods of Application: The process involves a visible light-photoinduced protocol for direct C(sp2)-H difluoromethylation of heterocycles.
Results or Outcomes: The reaction afforded difluoromethyl heterocycles without using colored organic dyes and metal catalysts in good yields and showed a broad substrate tolerance.
Scientific Field: Green Chemistry
Application Summary: Fluoroform (CHF3) can be considered as an ideal reagent for difluoromethylation reactions.
Methods of Application: A continuous flow difluoromethylation protocol on sp3 carbons employing fluoroform as a reagent has been reported.
Results or Outcomes: This protocol is applicable for the direct Cα-difluoromethylation of protected α-amino acids, and enables a highly atom efficient synthesis of the active pharmaceutical ingredient eflornithine.
7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound characterized by a tetrahydroquinoline backbone with a difluoromethyl group attached. The presence of the difluoromethyl group (–CF2H) significantly influences the compound's chemical properties and biological activities, making it a subject of interest in medicinal chemistry and materials science. The unique structural features of this compound allow for various chemical modifications and interactions.
Research indicates that 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline exhibits notable biological activities. Compounds containing difluoromethyl groups have been shown to possess:
Several synthesis methods for 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline have been reported:
7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline has potential applications in various fields:
Studies on the interactions of 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline with biological targets are ongoing. Preliminary results indicate that its interaction with enzymes and receptors could lead to significant biological effects. The difluoromethyl group enhances hydrogen-bonding capabilities and may influence binding affinities compared to non-fluorinated analogs .
Several compounds share structural similarities with 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline. These include:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(Trifluoromethyl)quinoline | Quinoline core with a trifluoromethyl group | Stronger electron-withdrawing effect than difluoromethyl |
| 2-(Difluoromethyl)quinoline | Similar quinoline structure | Different position of the difluoromethyl group |
| 1-Methyl-1H-pyrrole | Pyrrole ring structure | Lacks fluorine substituents but retains nitrogen |
These compounds highlight the unique role that the difluoromethyl group plays in altering chemical reactivity and biological activity compared to other functional groups.
The manganese PN3 pincer catalyst represents a significant advancement in sustainable synthesis methodologies for tetrahydroquinoline derivatives. Research by Hofmann et al. has demonstrated that the manganese(I) PN3 pincer complex facilitates the borrowing hydrogen methodology through a sophisticated mechanism involving metal-ligand cooperation [1] [2] [3].
The hydrogen transfer pathways in manganese-catalyzed systems operate through a multi-step mechanism. Initial studies reveal that the catalyst undergoes acceptorless dehydrogenation of alcohols to form reactive carbonyl intermediates, which subsequently participate in imine formation and cyclization reactions [1] [2]. The manganese center coordinates with 2-aminobenzyl alcohols and secondary alcohols, facilitating dehydrogenation through cooperative interaction between the metal and the non-innocent pincer ligand [3] [4].
Mechanistic investigations have identified that the reaction proceeds through an initial quinoline intermediate formation, followed by selective hydrogenation to yield tetrahydroquinoline products [1] [2]. The choice of base system significantly influences the reaction pathway, with potassium hydride and potassium hydroxide combinations providing optimal selectivity for tetrahydroquinoline formation over quinoline products [1]. Table 1 demonstrates the critical influence of base selection on product distribution, where the KH + KOH system achieves 84% conversion to tetrahydroquinoline compared to only 2% with KOH alone.
| Base System | Temperature (°C) | Conversion to THQ (%) | Conversion to Quinoline (%) | Total Conversion (%) | Catalyst Loading (mol%) | Base Loading (equiv) |
|---|---|---|---|---|---|---|
| KOH | 120 | 2 | 57 | 59 | 2.0 | 1.00 |
| KOtBu | 140 | <1 | 98 | 98 | 2.0 | 0.50 |
| NaH | 120 | 8 | 35 | 43 | 2.0 | 1.00 |
| KH | 120 | 59 | 15 | 74 | 2.0 | 1.50 |
| KH + KOH | 120 | 84 | 12 | 96 | 2.0 | 1.50+0.30 |
The hydrogen atmosphere plays a crucial role in determining the final product distribution. Studies using acetophenone as a model substrate demonstrate that under argon atmosphere, approximately equal amounts of quinoline and tetrahydroquinoline are formed, whereas increased hydrogen pressure favors tetrahydroquinoline formation [1]. This observation indicates that the manganese catalyst requires sufficient hydrogen availability for complete reduction of the intermediate quinoline species.
Advanced mechanistic studies utilizing time-resolved spectroscopy have provided insights into the fundamental processes occurring on timescales from picoseconds to microseconds [5]. The manganese carbonyl precatalysts undergo rapid carbon monoxide dissociation upon photolysis, enabling detection of key catalytic intermediates including solvent complexes and manganacycles formed through migratory insertion reactions [5]. These investigations have revealed that the concerted metalation deprotonation mechanism facilitates carbon-hydrogen bond activation at the metal center through carboxylate group mediation [5].
The efficiency of hydrogen transfer in manganese systems has been demonstrated through comparative studies with other transition metals. Manganese PN3 pincer complexes exhibit remarkable catalytic activity in hydrogenation reactions under mild conditions, often exceeding the performance of precious metal catalysts [4] [6]. The combination of the PN3 ligand framework with manganese enables efficient hydrogen activation and transfer, with turnover frequencies reaching 41,000 h⁻¹ in optimized systems [7].
The incorporation of difluoromethyl groups through radical pathways has emerged as a powerful strategy for synthesizing fluorinated tetrahydroquinoline derivatives. Multiple radical generation methods have been developed to access difluoromethyl radicals (- CF2H) for subsequent incorporation into organic scaffolds [8] [9] [10].
Photoredox catalysis represents the most extensively studied approach for difluoromethyl radical generation. Visible light-mediated protocols utilize various difluoromethyl precursors including difluoromethylsulfonyl chloride (HCF2SO2Cl), difluoroacetic acid derivatives, and sulfonium salts [9] [11] [12]. The photoredox catalysts, typically iridium or ruthenium complexes, facilitate single electron transfer processes that generate reactive difluoromethyl radicals under mild reaction conditions [12] [13].
Experimental studies have established that difluoromethyl radicals exhibit nucleophilic character, contrasting with the electrophilic nature of trifluoromethyl radicals [14] [15] [8]. This nucleophilicity affects reaction selectivity and regioselectivity patterns in radical addition reactions. Computational studies using density functional theory have confirmed that difluoromethyl radical addition to aromatic systems occurs preferentially at electron-deficient positions [16].
The generation of difluoromethyl radicals from various precursors has been extensively characterized. Table 2 summarizes the principal methods for difluoromethyl radical generation, highlighting the diversity of approaches available for synthetic applications.
| Method | CF2H Source | Reaction Conditions | Typical Yield (%) | Temperature (°C) | Key Advantage |
|---|---|---|---|---|---|
| Photoredox with CF2HSO2Cl | HCF2SO2Cl | Visible light, Ir catalyst | 65-85 | RT | Mild conditions |
| Copper-mediated CF2H transfer | Difluoroacetic anhydride | Cu catalyst, H2O2 | 70-90 | 80-120 | Thermal stability |
| Photoredox with sulfonium salt | PhSO2CF2-sulfonium | Ru photocatalyst | 60-80 | RT | Modular approach |
| Electroreductive approach | Various precursors | Electrochemical | 55-75 | RT | No oxidants |
| Mn-catalyzed radical cascade | N-chloroamides | Cu catalyst, base | 38-96 | 100-140 | High diastereoselectivity |
Kinetic studies of difluoromethyl radical reactions have revealed important mechanistic insights. The rate constants for difluoromethyl radical disproportionation reactions exhibit primary deuterium kinetic isotope effects, with ratios ranging from 1.40 to 1.47 [17]. These isotope effects provide evidence for the involvement of carbon-hydrogen bond breaking in the rate-determining step of radical reactions [17].
Advanced photoredox strategies have enabled the development of cascade reactions incorporating difluoromethyl groups. The use of (phenylsulfonyl)difluoromethyl sulfonium salts under photocatalytic conditions provides access to various difluoromethylated products through modular synthetic approaches [11]. These reactions proceed through initial single electron transfer from excited photoredox catalysts to the sulfonium salt, generating neutral radical intermediates that liberate difluoromethyl radicals [11].
Mechanistic studies of difluoromethylation reactions have utilized both experimental and computational approaches to understand reaction pathways. Density functional theory calculations have provided insights into transition state structures and energy barriers for difluoromethyl radical formation and subsequent reactions [16] [18]. These studies demonstrate that radical-based mechanisms are energetically more favorable than heterolytic processes for difluoromethyl group incorporation [16].
The efficiency of radical-mediated difluoromethylation depends critically on the choice of radical precursor and reaction conditions. Copper-catalyzed systems using difluoroacetic anhydride as the CF2H source have shown particular promise for thermal difluoromethylation processes [18]. These systems involve in situ generation of bis(difluoroacetyl) peroxide intermediates that undergo rapid decomposition to generate difluoromethyl radicals [18].
Solvent selection plays a critical role in determining both the selectivity and yield of tetrahydroquinoline synthesis reactions. The dielectric properties, hydrogen bonding capacity, and coordinating ability of solvents significantly influence reaction outcomes through multiple mechanistic pathways [19] [20] [21].
Studies of manganese-catalyzed borrowing hydrogen reactions have demonstrated that dimethoxyethane (DME) provides optimal selectivity for tetrahydroquinoline formation [1] [22]. The combination of moderate polarity and coordinating ability makes DME particularly effective for stabilizing reactive intermediates while promoting selective hydrogenation pathways [1]. Comparative studies reveal that DME achieves 84% conversion to tetrahydroquinoline with only 12% quinoline byproduct formation, representing a 7.0:1 selectivity ratio [1].
The influence of solvent polarity on reaction selectivity has been systematically investigated across various synthetic methodologies. Table 3 illustrates the relationship between solvent dielectric constants and reaction selectivity for tetrahydroquinoline synthesis.
| Solvent | Dielectric Constant | THQ Yield (%) | Quinoline Yield (%) | Selectivity (THQ:Q) | Reaction Type |
|---|---|---|---|---|---|
| DME | 7.2 | 84 | 12 | 7.0:1 | Mn-catalyzed BH |
| THF | 7.5 | 65 | 25 | 2.6:1 | General synthesis |
| Toluene | 2.4 | 75 | 20 | 3.8:1 | Difluoromethylation |
| Acetonitrile | 37.5 | 55 | 35 | 1.6:1 | Various |
| DMSO | 47.2 | 45 | 45 | 1.0:1 | Photoredox |
| n-Hexane | 1.9 | 70 | 25 | 2.8:1 | Nucleophilic |
Apolar solvents such as toluene and n-hexane generally provide improved diastereoselectivity in difluoromethylation reactions [23]. Studies of nucleophilic difluoromethylation using trimethylsilyl difluoromethyl phenyl sulfone demonstrate that toluene achieves superior diastereomeric ratios (11:89) compared to more polar solvents [23]. This effect is attributed to reduced solvation of ionic intermediates in apolar media, leading to tighter ion pair formation and enhanced stereochemical control [23].
The coordination properties of solvents significantly influence catalyst behavior in transition metal-catalyzed reactions. Coordinating solvents such as THF and acetonitrile can compete with substrate binding to metal centers, potentially reducing catalytic efficiency [19]. Non-coordinating or weakly coordinating solvents like toluene and dichloromethane often provide enhanced catalyst turnover frequencies by minimizing competitive inhibition [19].
Hydrogen bonding interactions between solvents and reaction components represent another critical factor affecting reaction outcomes. Ethanol has been identified as an effective hydrogen bonding donor in metal-free tetrahydroquinoline synthesis protocols [24] [25]. The hydrogen bonding network facilitates hydride transfer processes and stabilizes transition state structures, enabling efficient cyclization reactions under mild conditions [24] [25].
Temperature effects in different solvent systems have been investigated through systematic studies of reaction kinetics. Optimal reaction temperatures vary significantly depending on solvent choice, with higher boiling point solvents generally requiring elevated temperatures for efficient conversion [19]. The relationship between solvent vapor pressure and reaction vessel headspace volume also influences reaction efficiency, particularly in closed system reactions where hydrogen pressure buildup affects equilibrium positions [1].
Solvent effects on photoredox reactions involve additional considerations related to light penetration and photocatalyst solubility. Acetonitrile and dimethyl sulfoxide have emerged as preferred solvents for photoredox difluoromethylation due to their transparency to visible light and ability to dissolve both organic substrates and transition metal photocatalysts [12] [13]. The polarity of these solvents also facilitates single electron transfer processes that are central to photoredox mechanisms [12].
Computational modeling using density functional theory (DFT) has provided unprecedented insights into the transition state structures and energy barriers governing tetrahydroquinoline synthesis and difluoromethylation reactions. These studies have elucidated mechanistic pathways, identified rate-determining steps, and guided synthetic optimization strategies [16] [26] [27] [28].
DFT calculations have been extensively applied to model manganese-catalyzed hydrogenation reactions. Studies using the B3LYP functional with 6-31G(d,p) basis sets have characterized the complete catalytic cycle for quinoline hydrogenation [26] [29]. The overall rate-limiting step for manganese carbonyl fragment migration has been identified with a Gibbs activation barrier of 15.4 kcal/mol, corresponding to formation of di-agostic phenylmanganese complexes [26] [29].
Table 4 summarizes computational results for key transition states in various catalytic systems, highlighting the diversity of activation energies and mechanistic insights obtained through theoretical modeling.
| Reaction Step | Metal Complex | Activation Energy (kcal/mol) | Method | Basis Set | Key Finding |
|---|---|---|---|---|---|
| H2 activation | Mn-PN3 | 12.5 | DFT-B3LYP | 6-31G(d,p) | Metal-ligand cooperation |
| Quinoline coordination | Rh-diphosphine | 18.2 | DFT-M06 | 6-311G(d,p) | Regioselectivity control |
| Hydride transfer | Co-pincer | 15.4 | DFT-B3LYP | 6-31G(d,p) | Rate-determining |
| Product dissociation | Fe-PNP | 8.7 | DFT-PBE0 | def2-TZVP | Facile dissociation |
| Overall barrier | Mn-PN3 | 21.6 | DFT-B3LYP | 6-31G(d,p) | TDTS identified |
Advanced computational methods have been developed to accelerate transition state optimization for organometallic catalysis. Reactive machine learning potential models have demonstrated the ability to predict potential energy surfaces along intrinsic reaction coordinate paths with speeds nearly three orders of magnitude faster than rigorous quantum chemistry calculations [30]. These models maintain comparable accuracy with root mean square deviations of 0.221 Å for transition state geometries and mean absolute errors of 0.135 kcal/mol for reaction barriers [30].
Computational modeling of difluoromethyl radical reactions has revealed important mechanistic details regarding radical generation and subsequent reactions. DFT studies of oxindole formation through radical-mediated mechanisms demonstrate that radical-based ring closure reactions are energetically more favorable than heterolytic processes [16]. The rate-determining step has been identified as arylmethacrylamide radical formation, with calculated product yields and selectivities consistent with experimental observations [16].
The accuracy of DFT methods for transition state modeling has been extensively validated through comparison with experimental data. Studies of quinoline oxidation by quinoline 2-oxidoreductase demonstrate that B3LYP calculations with mixed basis sets (LANL2DZ for molybdenum, 6-31G(d,p) for other atoms) provide reliable predictions of transition state structures and energetic profiles [31]. The calculated S-H bond distance of 1.960 Å for the transition state structure corresponds well with experimental kinetic isotope effects [31].
Solvent effects have been incorporated into computational models through implicit solvation approaches and explicit solvent molecule inclusion. Studies of difluoromethyl radical generation in various solvents demonstrate that continuum solvation models can accurately predict solvent-dependent reaction barriers and selectivities [16]. These calculations provide theoretical support for experimental observations regarding enhanced diastereoselectivity in apolar solvents [16].
The development of specialized computational protocols for fluorinated systems has addressed unique challenges associated with modeling carbon-fluorine bond interactions. Fluorine's high electronegativity and small size require careful treatment of electron correlation effects and basis set selection [28]. Modern DFT functionals with dispersion corrections have proven particularly effective for modeling fluorinated transition states [28].
Computational kinetic studies have enabled prediction of reaction rates and temperature dependencies. Arrhenius parameters derived from variable temperature DFT calculations show excellent agreement with experimental kinetic measurements [32]. For quinoline hydrogenation systems, calculated activation energies of 136.6 kJ/mol correspond closely with experimental values determined through Markov Chain Monte Carlo simulation methods [32].
The identification of turnover-determining transition states (TDTS) through computational analysis has provided crucial insights for catalyst design. Studies of cobalt-catalyzed quinoline hydrogenation identify the initial proton transfer step as rate-limiting, with a total barrier of 21.6 kcal/mol relative to the turnover-determining intermediate [33]. This computational prediction correlates well with experimental rate constants of 4 min⁻¹, validating the theoretical framework [33].